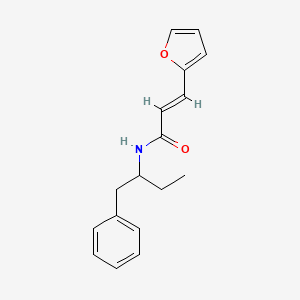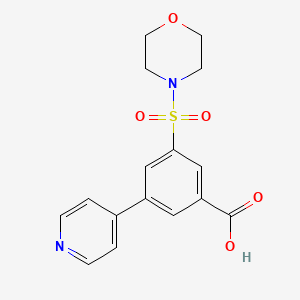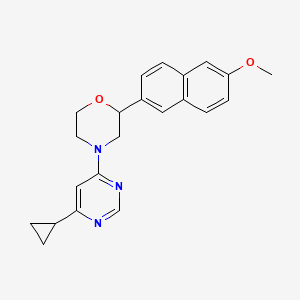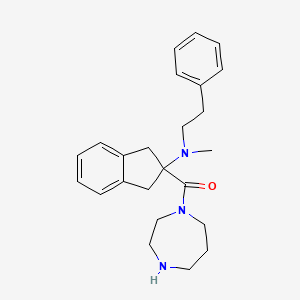![molecular formula C24H18N2O2S B5264165 (Z)-3-(5-ethoxyfuran-2-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5264165.png)
(Z)-3-(5-ethoxyfuran-2-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(5-ethoxyfuran-2-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(5-ethoxyfuran-2-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. The starting materials often include ethoxyfuran, phenylphenylthiazole, and appropriate nitrile precursors. The synthesis may involve:
Formation of the furan ring: This can be achieved through cyclization reactions involving ethoxy-substituted precursors.
Thiazole ring synthesis: This step may involve the condensation of appropriate amines and thioureas.
Coupling reactions: The final step involves coupling the furan and thiazole rings with the nitrile group under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-(5-ethoxyfuran-2-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other reducible moieties.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings or the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-3-(5-ethoxyfuran-2-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets could be studied to develop new therapeutic agents.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (Z)-3-(5-ethoxyfuran-2-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-3-(5-methoxyfuran-2-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- (Z)-3-(5-ethoxyfuran-2-yl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- (Z)-3-(5-ethoxyfuran-2-yl)-2-[4-(4-phenylphenyl)-1,3-oxazol-2-yl]prop-2-enenitrile
Uniqueness
The uniqueness of (Z)-3-(5-ethoxyfuran-2-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile lies in its specific combination of functional groups and structural features. This combination can result in distinct chemical reactivity and potential biological activity compared to similar compounds.
Propriétés
IUPAC Name |
(Z)-3-(5-ethoxyfuran-2-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2S/c1-2-27-23-13-12-21(28-23)14-20(15-25)24-26-22(16-29-24)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-14,16H,2H2,1H3/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZHUTXJHBETLD-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(O1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl (([1-(3,4-dimethoxyphenyl)cyclopentyl]methyl)amino)(oxo)acetate](/img/structure/B5264082.png)
![6-iodo-3-(2-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5264089.png)
![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide](/img/structure/B5264093.png)
![(4-Benzylpiperazino)(4-{[(4-methylphenyl)sulfonyl]methyl}phenyl)methanone](/img/structure/B5264094.png)
![[4-(2-chlorobenzyl)-4-piperidinyl]methanol hydrochloride](/img/structure/B5264095.png)
![1-[2-(Methylamino)pyrimidine-5-carbonyl]-4-(4-methylpyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5264109.png)




![ethyl 1-{N-[(dimethylamino)sulfonyl]-N-phenylglycyl}-4-piperidinecarboxylate](/img/structure/B5264154.png)
![N-cyclopropyl-2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5264161.png)
![3-(3,4-dimethoxyphenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole](/img/structure/B5264173.png)
![N-[3-(4-hydroxypiperidin-1-yl)propyl]-2,2-dimethylpropanamide](/img/structure/B5264178.png)
